molecular formula C15H14O4S B2465070 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid CAS No. 110046-36-1

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid

Cat. No.: B2465070
CAS No.: 110046-36-1
M. Wt: 290.33
InChI Key: TYRULJCOYHWOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C15H14O4S and a molecular weight of 290.34 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a methylbenzenesulfonyl group. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid is unique due to the combination of the benzoic acid and methylbenzenesulfonyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-11-2-8-14(9-3-11)20(18,19)10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRULJCOYHWOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035113
Record name 4-[[(4-Methylphenyl)sulfonyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110046-36-1
Record name Benzoic acid, 4-(((4-methylphenyl)sulfonyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110046361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[(4-Methylphenyl)sulfonyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylbenzenesulfonyl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.